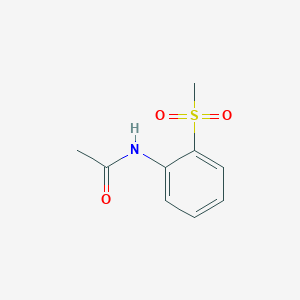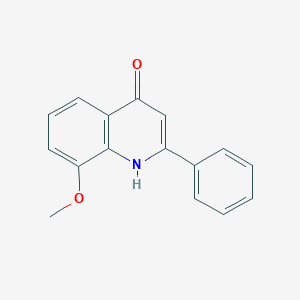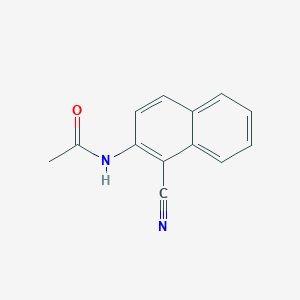
N-(1-cyano-2-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2-naphthyl)acetamide, also known as NCA, is a small molecule compound that has been widely used in scientific research. It is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells and tissues. In addition, NCA has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
作用機序
The mechanism of action of N-(1-cyano-2-naphthyl)acetamide involves the reaction of its cyano group with ROS, which leads to the formation of a highly fluorescent compound. The reaction is highly selective, as N-(1-cyano-2-naphthyl)acetamide does not react with other cellular components such as proteins or lipids.
生化学的および生理学的効果
N-(1-cyano-2-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the levels of ROS. In addition, N-(1-cyano-2-naphthyl)acetamide has been shown to have anti-inflammatory effects by reducing the levels of ROS in inflamed tissues.
実験室実験の利点と制限
One of the main advantages of using N-(1-cyano-2-naphthyl)acetamide in lab experiments is its high selectivity for ROS. This allows for accurate detection of ROS levels in living cells and tissues. However, N-(1-cyano-2-naphthyl)acetamide has some limitations, including its relatively low quantum yield (the efficiency of converting absorbed light into emitted light), which can make it difficult to detect low levels of ROS.
将来の方向性
There are several future directions for research on N-(1-cyano-2-naphthyl)acetamide. One area of interest is the development of more efficient fluorescent probes for detecting ROS. Another area of interest is the development of N-(1-cyano-2-naphthyl)acetamide-based therapeutics for the treatment of cancer and other diseases. Finally, there is a need for further research on the mechanism of action of N-(1-cyano-2-naphthyl)acetamide, which could lead to the development of more effective treatments for ROS-related diseases.
合成法
N-(1-cyano-2-naphthyl)acetamide can be synthesized by reacting 2-naphthylamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product can then be purified by recrystallization to obtain pure N-(1-cyano-2-naphthyl)acetamide.
科学的研究の応用
N-(1-cyano-2-naphthyl)acetamide has been extensively used in scientific research as a fluorescent probe for detecting ROS in living cells and tissues. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. N-(1-cyano-2-naphthyl)acetamide can selectively react with ROS to produce a fluorescent signal, which can be detected using a fluorescence microscope or flow cytometer.
特性
CAS番号 |
6329-24-4 |
|---|---|
製品名 |
N-(1-cyano-2-naphthyl)acetamide |
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
N-(1-cyanonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H10N2O/c1-9(16)15-13-7-6-10-4-2-3-5-11(10)12(13)8-14/h2-7H,1H3,(H,15,16) |
InChIキー |
FDTWGIMHPCGOJX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
正規SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
その他のCAS番号 |
6329-24-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



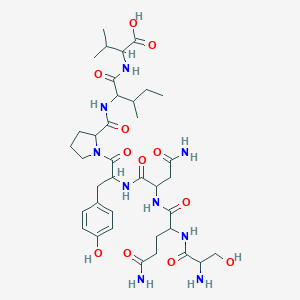
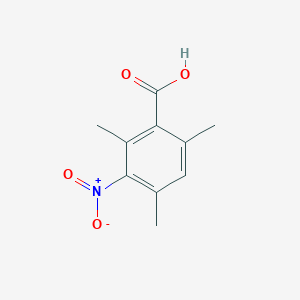
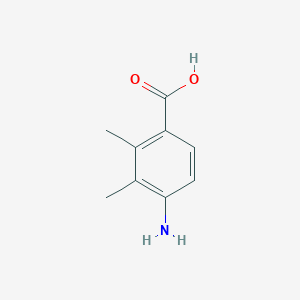
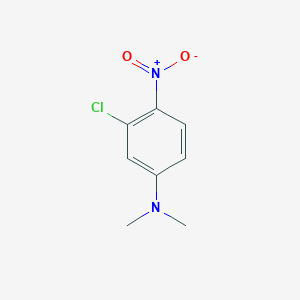
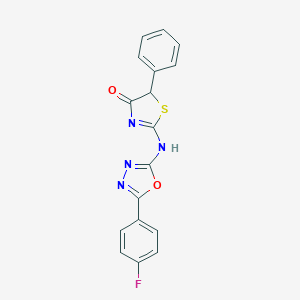
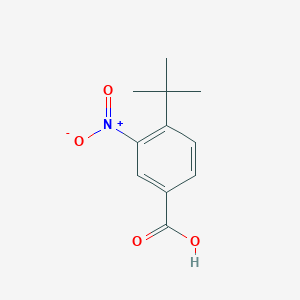
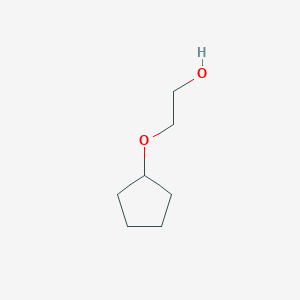
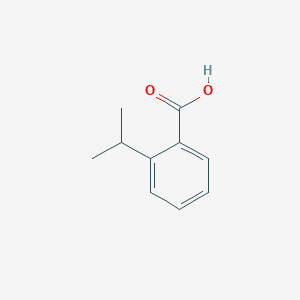
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
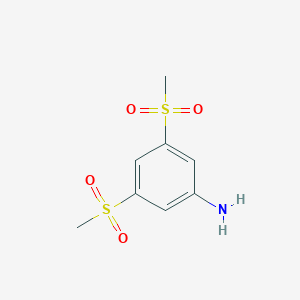
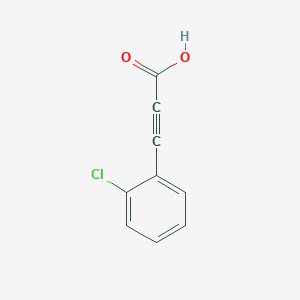
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)
